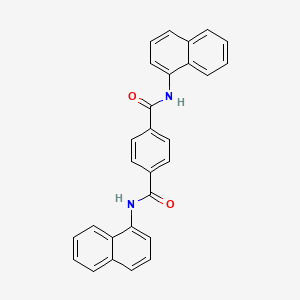
N~1~,N~4~-di(1-naphthyl)terephthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~4~-di(1-naphthyl)terephthalamide is an organic compound that belongs to the class of terephthalamides It is characterized by the presence of two naphthyl groups attached to the nitrogen atoms of the terephthalamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-di(1-naphthyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N1,N~4~-di(1-naphthyl)terephthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N~1~,N~4~-di(1-naphthyl)terephthalamide can undergo various chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form naphthoquinones.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones.
Reduction: N1,N~4~-di(1-naphthyl)terephthalamine.
Substitution: Nitro or halogenated derivatives of N1,N~4~-di(1-naphthyl)terephthalamide.
科学的研究の応用
N~1~,N~4~-di(1-naphthyl)terephthalamide has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
作用機序
The mechanism of action of N1,N~4~-di(1-naphthyl)terephthalamide involves its ability to interact with various molecular targets through hydrogen bonding, π-π stacking, and van der Waals interactions. These interactions can influence the assembly of supramolecular structures and the formation of inclusion complexes . The compound’s aromatic rings and amide groups play a crucial role in these interactions.
類似化合物との比較
Similar Compounds
- N~1~,N~4~-di(pyridin-4-yl)terephthalamide
- N~1~,N~4~-di(pyridin-3-yl)naphthalene-1,4-dicarboxamide
- N~1~,N~4~-diphenylterephthalamide
Uniqueness
N~1~,N~4~-di(1-naphthyl)terephthalamide is unique due to the presence of naphthyl groups, which impart distinct electronic and steric properties compared to pyridinyl or phenyl derivatives. These properties can enhance its performance in specific applications, such as the formation of stable MOFs and its use as a fluorescent probe.
特性
分子式 |
C28H20N2O2 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
1-N,4-N-dinaphthalen-1-ylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H20N2O2/c31-27(29-25-13-5-9-19-7-1-3-11-23(19)25)21-15-17-22(18-16-21)28(32)30-26-14-6-10-20-8-2-4-12-24(20)26/h1-18H,(H,29,31)(H,30,32) |
InChIキー |
ACUQMDLDGSVSSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


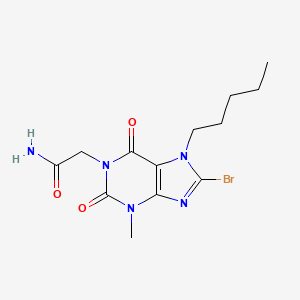
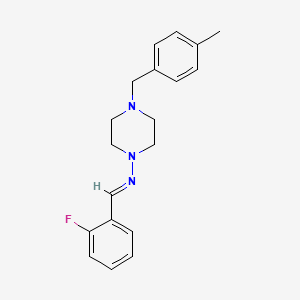
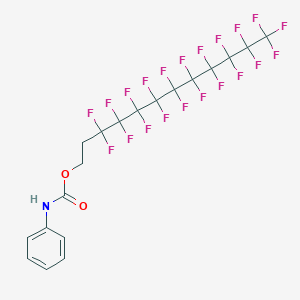
![3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B15080518.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B15080527.png)
![Allyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15080546.png)
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080556.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B15080561.png)
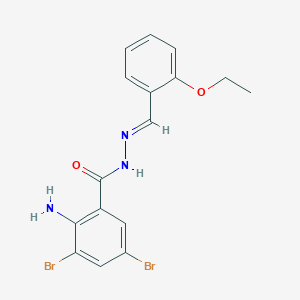
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080582.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15080587.png)
![Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B15080593.png)
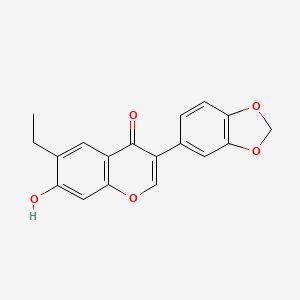
![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)
